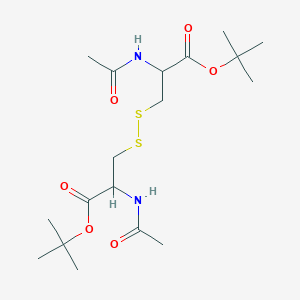
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, also known as 2-acetamido-3-mercaptopropanoic acid, is a derivative of cysteine. This compound is characterized by the presence of an acetyl group attached to the amino group and a tert-butyl ester group attached to the carboxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu typically involves the protection of the amino and carboxyl groups of cysteine. The amino group is acetylated using acetic anhydride, and the carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and tert-butyl ester groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions to remove the protecting groups.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Free cysteine or its derivatives.
Scientific Research Applications
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a precursor for various cysteine derivatives.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a mucolytic agent and in the treatment of acetaminophen overdose.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations
Mechanism of Action
The mechanism of action of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu involves its ability to interact with thiol groups in proteins and other biomolecules. The compound can form disulfide bonds, which play a crucial role in maintaining protein structure and function. Additionally, it can act as a reducing agent, breaking disulfide bonds and thereby altering the conformation and activity of proteins .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-cysteine: Similar structure but lacks the tert-butyl ester group.
N-Acetyl-L-cysteine: The L-isomer of N-Acetyl-DL-cysteine, commonly used as a pharmaceutical agent.
N,N’-Di-BOC-L-cystine: A cysteine derivative with two tert-butoxycarbonyl (BOC) protecting groups
Uniqueness
Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is unique due to the presence of both acetyl and tert-butyl ester groups, which provide additional stability and protection during chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C18H32N2O6S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22) |
InChI Key |
CJMDURFWZHENFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
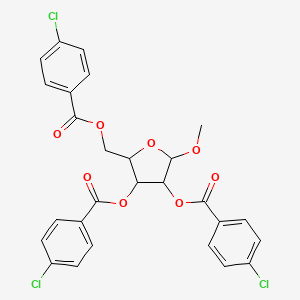
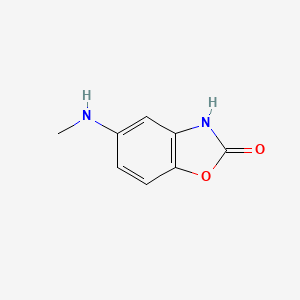

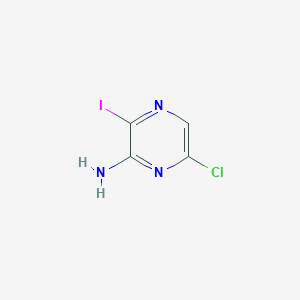
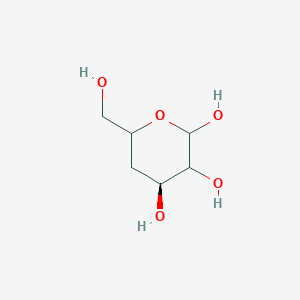
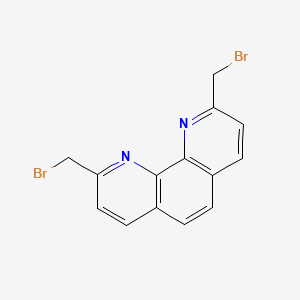
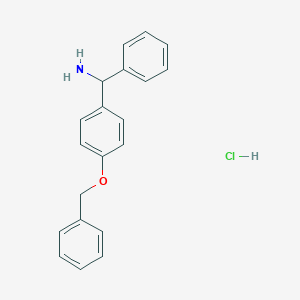
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
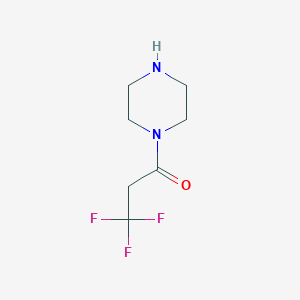
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)

